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Compound of Interest

Compound Name: Ethyl nonadecanoate

Cat. No.: B101110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed analysis of the electron ionization (EI) mass

spectrometry fragmentation pattern of ethyl nonadecanoate (C₂₁H₄₂O₂), a saturated fatty acid

ethyl ester. Understanding this fragmentation is crucial for its identification and quantification in

complex matrices, which is relevant in various research and development fields, including

metabolomics and biomarker discovery.

Molecular Structure and Properties
Ethyl nonadecanoate is the ethyl ester of nonadecanoic acid.

Chemical Formula: C₂₁H₄₂O₂[1][2]

Molecular Weight: 326.56 g/mol [1][2]

CAS Registry Number: 18281-04-4[1]

Mass Spectrometry Data
Electron ionization mass spectrometry of ethyl nonadecanoate yields a characteristic

fragmentation pattern that allows for its unambiguous identification. The key fragments and

their relative intensities are summarized below.
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Table 1: Prominent Ions in the Mass Spectrum of Ethyl
Nonadecanoate

m/z Proposed Fragment Ion Relative Intensity (%)

326 [M]⁺ (Molecular Ion) Low

281 [M - C₂H₅O]⁺ Moderate

280 [M - C₂H₅OH]⁺ Low

101 [C₄H₅O₂]⁺ High

88 [C₄H₈O₂]⁺ Base Peak (100%)

73 [C₃H₅O₂]⁺ High

55 [C₄H₇]⁺ High

43 [C₃H₇]⁺ High

29 [C₂H₅]⁺ High

Data is interpreted from the NIST Mass Spectrometry Data Center electron ionization spectrum

of ethyl nonadecanoate.

Fragmentation Pathway Analysis
The fragmentation of ethyl nonadecanoate under electron ionization follows predictable

pathways for long-chain fatty acid esters. The primary cleavage events occur around the ester

functional group.

Molecular Ion Formation: The initial event is the removal of an electron from the ethyl
nonadecanoate molecule to form the molecular ion, [M]⁺, at m/z 326. Due to its instability,

the molecular ion peak is of low abundance.

α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common

fragmentation pathway for esters. This can result in the loss of the ethoxy radical

(•OCH₂CH₃) to form an acylium ion [M - C₂H₅O]⁺ at m/z 281.
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McLafferty Rearrangement: A characteristic fragmentation for esters with a sufficiently long

alkyl chain is the McLafferty rearrangement. This involves the transfer of a gamma-hydrogen

to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond. This

rearrangement in ethyl nonadecanoate leads to the formation of a neutral alkene and the

charged enol form of ethyl acetate, resulting in the prominent ion at m/z 88. This fragment is

often the base peak in the mass spectra of long-chain fatty acid ethyl esters.

Other Key Fragments:

The ion at m/z 101 is characteristic of ethyl esters and is attributed to a rearrangement

involving the ethyl group.

The fragment at m/z 73 is likely due to further fragmentation of larger ions.

The series of smaller fragments at m/z 55, 43, and 29 correspond to hydrocarbon

fragments from the long alkyl chain ([C₄H₇]⁺, [C₃H₇]⁺, and [C₂H₅]⁺ respectively).

The fragmentation pathways are visualized in the following diagram:
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Caption: Fragmentation pathways of ethyl nonadecanoate in EI-MS.

Experimental Protocol: GC-MS Analysis
This protocol outlines a general method for the analysis of ethyl nonadecanoate using Gas

Chromatography-Mass Spectrometry (GC-MS).

Objective: To separate and identify ethyl nonadecanoate in a sample mixture.

Materials:

Gas chromatograph coupled to a mass spectrometer (e.g., Perkin Elmer Clarus 500 or

equivalent)
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Capillary column suitable for fatty acid ester analysis (e.g., Elite-5MS, 30 m x 0.25 mm ID x

0.25 µm film thickness)

Helium (carrier gas), 99.999% purity

Sample containing ethyl nonadecanoate dissolved in a suitable solvent (e.g., hexane or

ethanol)

Syringe for sample injection

Procedure:

Sample Preparation: Dissolve the sample containing ethyl nonadecanoate in a volatile

organic solvent like hexane to a final concentration of approximately 1 mg/mL. If the sample

is in a complex matrix, an appropriate extraction and derivatization (if necessary) should be

performed. For instance, lipids from a biological sample can be extracted using a hexane-

isopropanol mixture, followed by transesterification to form fatty acid ethyl esters if they are

not already in that form.

GC-MS Instrument Setup:

Injector Temperature: 250 °C

Injection Mode: Split (e.g., split ratio of 10:1)

Injection Volume: 1-2 µL

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp: Increase to 280 °C at a rate of 10 °C/min.

Hold: Hold at 280 °C for 10 minutes.

MS Transfer Line Temperature: 280 °C
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Ion Source Temperature: 230 °C

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Scan Range: m/z 40-400.

Data Acquisition: Inject the prepared sample into the GC-MS system. Acquire data in full

scan mode.

Data Analysis:

Identify the peak corresponding to ethyl nonadecanoate based on its retention time.

Extract the mass spectrum for that peak.

Compare the acquired mass spectrum with a reference spectrum (e.g., from the NIST

library) to confirm the identity of the compound. The presence of the characteristic ions at

m/z 326, 281, 101, and the base peak at m/z 88 will confirm the presence of ethyl
nonadecanoate.

The experimental workflow is depicted in the following diagram:
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Caption: General workflow for GC-MS analysis of ethyl nonadecanoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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